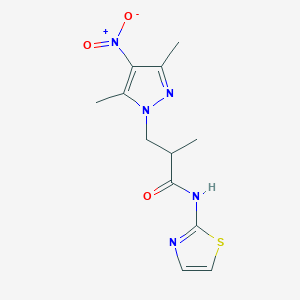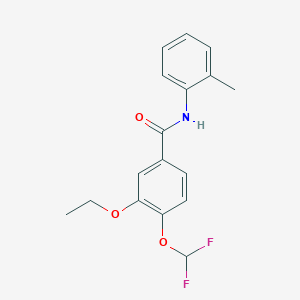
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and methyl groups, a thiazole ring, and a propanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group.
Introduction of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are coupled through a nucleophilic substitution reaction, where the pyrazole ring is functionalized with a leaving group (e.g., halide) and reacted with the thiazole ring.
Formation of the Propanamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, electrophiles such as alkyl halides.
Major Products Formed
Reduction: Formation of 3-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide.
Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide
- 3-(3,5-dimethyl-4-chloro-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide
- 3-(3,5-dimethyl-4-methyl-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide
Uniqueness
What sets 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide apart from similar compounds is the presence of the nitro group on the pyrazole ring. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H15N5O3S |
|---|---|
Poids moléculaire |
309.35 g/mol |
Nom IUPAC |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H15N5O3S/c1-7(11(18)14-12-13-4-5-21-12)6-16-9(3)10(17(19)20)8(2)15-16/h4-5,7H,6H2,1-3H3,(H,13,14,18) |
Clé InChI |
QOHVVRPUMWGCTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CC(C)C(=O)NC2=NC=CS2)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-(difluoromethyl)-4-[(3,5-dimethylpyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10958209.png)
![4-chloro-N'-[(Z)-(4,5-dibromothiophen-2-yl)methylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10958217.png)
![1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10958223.png)
![(2E)-3-[2-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B10958231.png)
![2-{[4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B10958244.png)

![N-(3,5-dichloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10958252.png)
![(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B10958260.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B10958267.png)
![4-({[2,4-dichloro-5-(dimethylsulfamoyl)phenyl]carbonyl}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10958270.png)
![(3E)-N-(2,4-dimethylphenyl)-3-{2-[(2E)-2-methyl-3-phenylprop-2-enoyl]hydrazinylidene}butanamide](/img/structure/B10958277.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10958280.png)

![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine](/img/structure/B10958291.png)
